
2-Amino-4-bromo-5-fluorobenzoic acid
Übersicht
Beschreibung
2-Amino-4-bromo-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .
Synthesis Analysis
The synthesis of 2-bromo-4-fluorobenzoic acid involves a reaction that is completed when TLC indicates so. The solvent is then evaporated under reduced pressure. The residue is purified by column chromatography (silica gel). The yield of the white solid is 58.6 mg (96%), with a melting point of 120-121 °C .Molecular Structure Analysis
The molecular formula of 2-Amino-4-bromo-5-fluorobenzoic acid is C7H5BrFNO2 . The molecular weight is 234.02 g/mol . The compound is achiral, so no stereoisomerism is observed .Chemical Reactions Analysis
2-Bromo-4-fluorobenzoic acid is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline yields N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis
2-Amino-4-bromo-5-fluorobenzoic acid is a white crystalline non-hygroscopic solid . It is practically insoluble in water and freely soluble in NMP and acetonitrile, sparingly soluble in absolute ethanol . The pure drug substance melts at 201° C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals
2-Amino-4-bromo-5-fluorobenzoic acid: is a key starting material in the synthesis of various pharmaceuticals. It’s particularly significant in the production of drugs like Ofloxacin , Imatinib , and Dasatinib . These medications have critical roles in treating infections and certain types of cancer, showcasing the compound’s importance in medical research and drug development.
Organic Chemicals and Materials Production
The compound serves as an intermediate in the manufacturing of diverse organic chemicals and materials. Its unique chemical structure allows for the creation of complex molecules that can be used in a wide range of industrial and research applications .
Electrochemical Studies
2-Amino-4-bromo-5-fluorobenzoic acid: can act as an electrode material in electrochemical studies. This application is crucial for developing new batteries and capacitors, which are essential components in modern electronic devices .
Analytical Techniques
Due to its properties, this compound is suitable for use in various analytical techniques. It can help in the identification and quantification of substances within a mixture, playing a vital role in chemical analysis and quality control processes .
Antifungal Agent Development
It’s used in the preparation of boron-containing antifungal agents for the treatment of conditions like onychomycosis. This highlights its potential in contributing to new treatments for fungal infections .
Research Methodologies
As a versatile research tool, 2-Amino-4-bromo-5-fluorobenzoic acid is employed in different research methodologies. It aids in the exploration of chemical reactions and the development of new synthetic pathways, which is fundamental for advancing scientific knowledge .
Wirkmechanismus
Target of Action
It is known to be a versatile compound used as a starting material or intermediate in the synthesis of pharmaceuticals .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets .
Biochemical Pathways
It’s known to be used in the synthesis of pharmaceuticals such as ofloxacin, imatinib, and dasatinib , which suggests it may play a role in the biochemical pathways these drugs affect.
Result of Action
Given its use as a starting material or intermediate in the synthesis of various pharmaceuticals , it can be inferred that its action may contribute to the therapeutic effects of these drugs.
Safety and Hazards
Zukünftige Richtungen
The biological activity of 2-amino-5-fluoro benzoic acid has been predicted based on these values. The inhibition activity of 2-amino-5-bromo benzoic acid with the protein tyrosine kinase 3LQ8 is simulated by using Autodock software . This compound could potentially be used in the development of new anticancer agents .
Eigenschaften
IUPAC Name |
2-amino-4-bromo-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXDURFMBWUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374208-42-0 | |
| Record name | 2-Amino-4-bromo-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

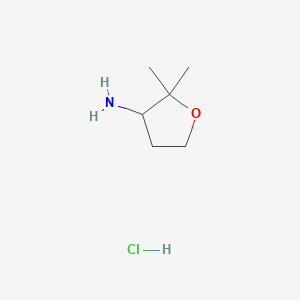
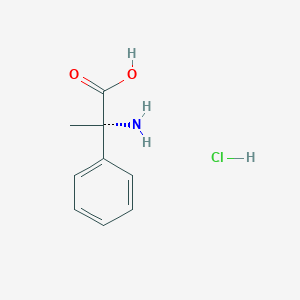
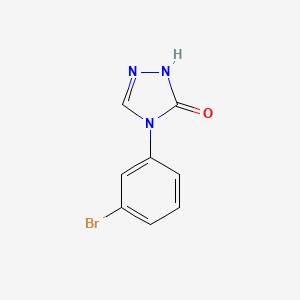
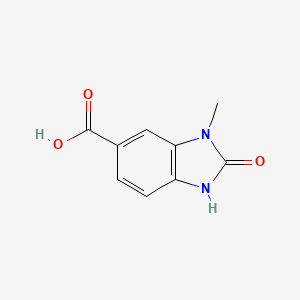
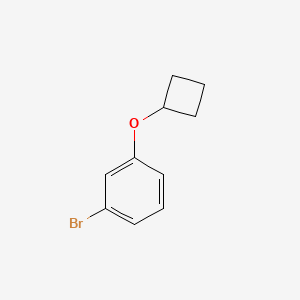
![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)

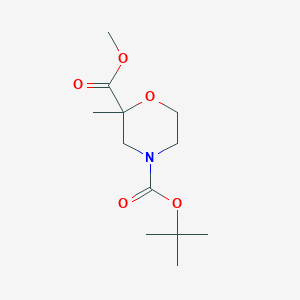

![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)
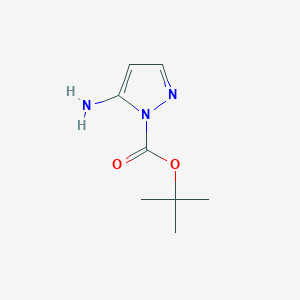
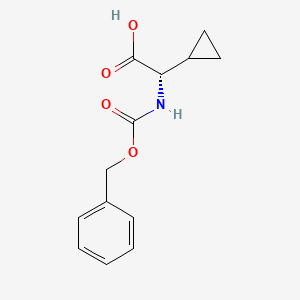

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)